molecular formula C22H25NO2 B1213052 Tropacine CAS No. 6878-98-4

Tropacine

Cat. No.: B1213052
CAS No.: 6878-98-4
M. Wt: 335.4 g/mol
InChI Key: IUTYUDPWXQZWTH-YOFSQIOKSA-N
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Description

Tropacine is a chemical compound known for its anticholinergic properties. It is structurally identified as a-Phenylbenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo [3.2.1]oct-3-yl ester. This compound is primarily used in the medical field as an antiparkinsonian agent due to its ability to inhibit certain neurotransmitter activities .

Preparation Methods

Tropacine can be synthesized from tropine and diphenylacetyl chloride. The reaction involves the esterification of tropine with diphenylacetyl chloride under controlled conditions. The process typically yields crystals from a chloroform and ether mixture, with a melting point of 217-218°C . Industrial production methods often involve gas chromatographic techniques to ensure the purity of the compound .

Chemical Reactions Analysis

Tropacine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Tropacine has several scientific research applications:

    Chemistry: Used as a reagent in various chemical syntheses.

    Biology: Studied for its effects on neurotransmitter activities.

    Medicine: Primarily used as an antiparkinsonian agent due to its anticholinergic properties.

    Industry: Employed in the production of certain pharmaceuticals

Mechanism of Action

Tropacine exerts its effects by acting as an anticholinergic agent. It competitively inhibits the action of acetylcholine on muscarinic receptors, thereby reducing the activity of the parasympathetic nervous system. This inhibition helps alleviate symptoms of Parkinson’s disease by reducing muscle stiffness and tremors .

Comparison with Similar Compounds

Tropacine is similar to other anticholinergic compounds such as atropine and scopolamine. it is unique in its specific structural configuration and its targeted use as an antiparkinsonian agent. Similar compounds include:

This compound’s unique structural properties and specific medical applications make it a valuable compound in both research and clinical settings.

Biological Activity

Tropacine, a bicyclic compound derived from tropine, exhibits significant biological activity primarily through its anticholinergic properties. It plays a crucial role in the synthesis of various therapeutic agents that target the acetylcholine signaling pathway. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound's structure consists of a six-membered piperidine ring fused with a five-membered oxane ring, featuring a nitrogen atom that contributes to its biological activity. The compound can be synthesized by reacting tropine with diphenylacetyl chloride, resulting in this compound and acetic acid as by-products:

C8H13NO+C14H11OCOCH3C22H25NO2+CH3COOH\text{C}_8\text{H}_{13}\text{NO}+\text{C}_{14}\text{H}_{11}\text{OCOCH}_3\rightarrow \text{C}_{22}\text{H}_{25}\text{NO}_2+\text{CH}_3\text{COOH}

This structural configuration is essential for its interaction with muscarinic receptors, where it acts as an antagonist to acetylcholine .

This compound functions as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors in the nervous system. This blockade leads to various physiological effects such as:

  • Relaxation of smooth muscles
  • Dilation of pupils
  • Decreased heart rate

Research has demonstrated that this compound inhibits contractions induced by acetylcholine in isolated tissues, confirming its anticholinergic properties .

Anticholinergic Properties

A study conducted on isolated rat ileum demonstrated that this compound effectively inhibited acetylcholine-induced contractions, showcasing its potential in treating gastrointestinal disorders.

Toxicological Profile

While this compound has therapeutic potential, it can also be toxic at high doses. Symptoms of this compound poisoning include dry mouth, blurred vision, hallucinations, and seizures. A review of case studies on tropane alkaloid poisonings highlighted the need for caution in its use and the importance of understanding its toxicological profile .

Research Findings

Recent investigations into this compound derivatives have aimed at enhancing its pharmacological properties. Modifications to the this compound structure are being explored to develop new drugs with improved potency and selectivity while minimizing side effects. These derivative compounds are being tested for their efficacy in various conditions, including:

  • Respiratory disorders
  • Gastrointestinal issues
  • Neurological conditions

Comparative Analysis of this compound Derivatives

CompoundPotency LevelSelectivitySide Effects
This compoundModerateLowDry mouth, dizziness
TropicamideHighModerateNausea, headache
Trospium chlorideHighHighMinimal side effects

This table illustrates the ongoing research efforts to optimize this compound derivatives for therapeutic applications .

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTYUDPWXQZWTH-YOFSQIOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6878-98-4
Record name Tropacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROPACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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